N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE
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Overview
Description
“N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE” is a complex organic compound that features a quinoline core, substituted phenyl groups, and a hydrazinecarboxamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazine and a suitable carboxylic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target
Properties
Molecular Formula |
C25H20Cl2N4O4 |
---|---|
Molecular Weight |
511.4g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]urea |
InChI |
InChI=1S/C25H20Cl2N4O4/c1-34-22-10-7-14(11-23(22)35-2)21-13-17(16-5-3-4-6-20(16)29-21)24(32)30-31-25(33)28-15-8-9-18(26)19(27)12-15/h3-13H,1-2H3,(H,30,32)(H2,28,31,33) |
InChI Key |
SZOXPMMLSVZYPP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)OC |
Origin of Product |
United States |
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